N~2~-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine

Description

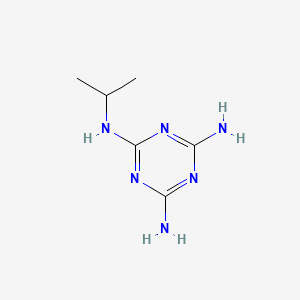

N²-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine, also referred to as N²,N⁴-diethyl-N⁶-isopropylmelamine (CAS: 30360-19-1), is a tri-substituted 1,3,5-triazine derivative. Its structure comprises an ethyl group at the N² and N⁴ positions and an isopropyl group at the N⁶ position (Figure 1). This compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where ethylamine and isopropylamine are sequentially introduced under controlled conditions . The synthesis typically employs TLC monitoring (toluene:ethyl acetate = 7:3) and yields products after purification via aqueous workup and drying .

Properties

CAS No. |

16274-81-0 |

|---|---|

Molecular Formula |

C6H12N6 |

Molecular Weight |

168.20 g/mol |

IUPAC Name |

2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C6H12N6/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H5,7,8,9,10,11,12) |

InChI Key |

UWLXDYQURAUVAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The process involves multiple steps, including nucleophilic substitution and subsequent purification steps to obtain the final product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N2-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the existing groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Agricultural Applications

1.1 UV Stabilizers in Agricultural Films

One of the primary applications of N~2~-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine is as a UV stabilizer in agricultural films. These films are crucial for protecting crops from harmful ultraviolet radiation while allowing sunlight to penetrate. The compound enhances the durability and effectiveness of polyethylene (PE) based agricultural films by absorbing UV light and preventing degradation of the polymer matrix .

1.2 Pesticide Formulations

The compound is also explored as an additive in pesticide formulations. Its ability to enhance the stability and effectiveness of active ingredients makes it suitable for use in various pesticide products. This application is particularly significant in improving the shelf life and efficacy of agrochemicals under varying environmental conditions .

3.1 Anticancer Activity

Recent studies have investigated the potential anticancer properties of triazine derivatives, including this compound. Research indicates that modifications to the triazine ring can enhance biological activity against certain cancer cell lines. The compound's structure allows for interactions with biological targets that may inhibit cancer cell proliferation .

3.2 Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by triazine derivatives. The compound has shown promise in laboratory studies against various bacterial strains. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms .

Case Studies and Research Findings

Case Study 1: Agricultural Film Performance

A study evaluated the performance of agricultural films containing this compound under field conditions. Results indicated a significant reduction in film degradation compared to standard films without the additive. This enhancement contributed to improved crop yields due to better light penetration and protection from UV damage .

Case Study 2: Anticancer Activity Assessment

In a controlled laboratory setting, researchers tested various triazine derivatives against human cancer cell lines. The study found that specific substitutions on the triazine ring significantly increased cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells. This suggests a potential pathway for developing targeted cancer therapies using triazine-based compounds .

Mechanism of Action

The mechanism of action of N2-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in the nature and position of substituents on the triazine core, influencing their physicochemical and functional properties:

Physicochemical Properties

- Solubility :

- The diethyl-isopropyl derivative exhibits moderate solubility in organic solvents due to its aliphatic substituents, contrasting with the poor aqueous solubility of melamine (0.3 g/L) .

- N,N',N''-Triethylmelamine has even lower solubility (7.3 mg/L), attributed to symmetrical ethyl groups enhancing crystallinity .

- Thermal Stability :

- Melamine decomposes at >300°C, releasing toxic cyanides, whereas its phosphate derivative (melamine phosphate) shows higher thermal stability, making it suitable for flame retardants .

- The isopropyl group in N²,N⁴-diethyl-N⁶-isopropylmelamine likely lowers melting points compared to fully substituted analogs like triphenylmelamine (MP >250°C) .

Biological Activity

N~2~-(Propan-2-yl)-1,3,5-triazine-2,4,6-triamine, also known as 2-N-(propan-2-yl)-1,3,5-triazine-2,4-diamine, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₆H₁₁N₅

- Molecular Weight : 153.19 g/mol

- CAS Number : 69844-52-6

The compound features a triazine core which is known for its versatility in medicinal chemistry. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazine derivatives. For instance, a study evaluated the anti-PVY (Potato Virus Y) activity of various triazine compounds, including derivatives similar to this compound. The results indicated promising protective and curative effects against viral infection:

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | EC₅₀ (μg/mL) |

|---|---|---|---|---|

| N~2~-(Propan-2-yl)-1,3,5-triazine | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 | 89 ± 6 |

| Control (Ningnanmycin) | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 | 72 ± 6 |

| Control (Moroxydine Hydrochloride) | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 | 450 ± 3 |

These findings suggest that N~2~-(Propan-2-yl)-1,3,5-triazine exhibits comparable antiviral efficacy to established agents.

Antimicrobial Activity

The triazine scaffold has been associated with various antimicrobial activities including antibacterial and antifungal properties. Research indicates that compounds with similar structures have shown effectiveness against a range of pathogens:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated activity against common fungal strains.

The biological activity of N~2~-(Propan-2-yl)-1,3,5-triazine can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Interaction with Cellular Targets : Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acids in viral proteins.

- Modulation of Immune Response : Triazines may enhance immune responses against infections.

Study on Antiviral Efficacy

A comprehensive study published in Molecules (2023) investigated the antiviral potential of various triazine derivatives against PVY. The study utilized a quantitative structure–activity relationship (QSAR) analysis to optimize lead compounds and found that N~2~-(Propan-2-yl)-1,3,5-triazine exhibited significant antiviral properties comparable to standard treatments .

Synthesis and Pharmacological Evaluation

Research focusing on the synthesis of N~2~-(Propan-2-yl)-1,3,5-triazine derivatives revealed their potential as effective antimicrobial agents through various in vitro assays . These studies underscore the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.